molecular formula C7H11BrClNS B13512786 [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride

[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride

Cat. No.: B13512786
M. Wt: 256.59 g/mol
InChI Key: ZLAVIQCLLQPUBA-UHFFFAOYSA-N
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Description

[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methyl group attached to the 2-position, and a dimethylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride typically involves a multi-step process:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

    Methylation: The brominated thiophene is then subjected to a methylation reaction using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The methylated product is reacted with dimethylamine under suitable conditions to introduce the dimethylamine group.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: De-brominated thiophenes or reduced thiophene derivatives.

Scientific Research Applications

[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of compounds targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.

Mechanism of Action

The mechanism of action of [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamine group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride can be compared with other thiophene derivatives:

    [(5-Chlorothiophen-2-yl)methyl]dimethylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    [(5-Methylthiophen-2-yl)methyl]dimethylamine hydrochloride: Contains a methyl group instead of bromine, leading to different chemical properties and applications.

    [(5-Nitrothiophen-2-yl)methyl]dimethylamine hydrochloride: The presence of a nitro group can significantly alter its electronic properties and reactivity.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C7H11BrClNS

Molecular Weight

256.59 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C7H10BrNS.ClH/c1-9(2)5-6-3-4-7(8)10-6;/h3-4H,5H2,1-2H3;1H

InChI Key

ZLAVIQCLLQPUBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(S1)Br.Cl

Origin of Product

United States

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